N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 5401-48-9
VCID: VC11802649
InChI: InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)
SMILES: CCCCNC1=C2C=NN(C2=NC=N1)C
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 5401-48-9

Cat. No.: VC11802649

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 5401-48-9

Specification

CAS No. 5401-48-9
Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13)
Standard InChI Key KUBQKMWSFYWNRE-UHFFFAOYSA-N
SMILES CCCCNC1=C2C=NN(C2=NC=N1)C
Canonical SMILES CCCCNC1=C2C=NN(C2=NC=N1)C

Introduction

Chemical and Physical Properties

The molecular structure of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a butylamino group at the 4-position. Key physicochemical properties inferred from analogous compounds include:

PropertyValueSource Compound Reference
Molecular FormulaC11_{11}H16_{16}N6_{6}
Molecular Weight232.29 g/molCalculated
Density~1.37 g/cm3^3
Boiling Point~437.6°C
LogP (Partition Coefficient)~3.84
PSA (Polar Surface Area)~101.45 Ų

The compound’s relatively high logP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior, including membrane permeability and bioavailability . The polar surface area aligns with typical values for heterocyclic amines, indicating potential for hydrogen bonding interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be inferred from methods used for analogous pyrazolopyrimidines. A common approach involves:

  • Core Formation: Condensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with a suitable pyrimidine precursor under acidic or basic conditions.

  • N-Alkylation: Reaction of the intermediate 4-chloro derivative with butylamine via nucleophilic substitution. For example:

    4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine+ButylamineN-Butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine\text{4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine} + \text{Butylamine} \rightarrow \text{N-Butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine}

    This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C, yielding the target compound after purification by recrystallization or column chromatography .

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.

  • Catalytic Optimization: Use of phase-transfer catalysts to improve yields.

  • Green Chemistry: Solvent recycling and waste minimization strategies .

Biological Activity and Mechanism

Kinase Inhibition

Pyrazolopyrimidine derivatives are renowned for their kinase inhibitory activity. For example, the structurally similar compound 1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression . By analogy, N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine likely binds to the ATP-binding pocket of CDK2, disrupting phosphorylation events and inducing cell cycle arrest in cancer cells .

Antiproliferative Effects

In vitro studies on related compounds demonstrate IC50_{50} values in the low micromolar range against cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer cells). Mechanistically, this involves:

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Anti-Angiogenic Effects: Suppression of VEGF signaling .

Comparison with Related Compounds

CompoundKey DifferencesBiological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineLacks butyl group; smaller molecular weightModerate CDK2 inhibition
1-tert-Butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidin-4-amineBulkier substituents; higher logPEnhanced selectivity for CDK2

The N-butyl substituent in the target compound may balance solubility and target affinity, offering a favorable pharmacokinetic profile compared to bulkier analogs .

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